Petromyzonol

Descripción general

Descripción

Petromyzonol is a tetrahydroxy stearol produced by the bile of sea lamprey larvae from the bile acid precursor acetylcholic acid. It is a significant component of the migratory pheromone used by sea lampreys to locate suitable spawning sites. This compound sulfate acts as a pheromone and oviposition chemical attractant .

Métodos De Preparación

Petromyzonol is synthesized in the liver of sea lamprey larvae. The biosynthesis involves the conversion of bile acid precursors, such as acetylcholic acid, into this compound through a series of enzymatic reactions. The key enzyme involved in this process is this compound sulfotransferase, which catalyzes the sulfation of this compound . The reaction conditions typically include a pH of 8.0, a temperature of 22°C, and the presence of cofactors such as adenosine 3’-phosphate 5’-phosphosulfate (PAPS) .

Análisis De Reacciones Químicas

Petromyzonol undergoes various chemical reactions, including sulfation, oxidation, and reduction. The sulfation reaction, catalyzed by this compound sulfotransferase, results in the formation of this compound sulfate . Oxidation reactions can convert this compound into 3-keto-petromyzonol, a more potent chemoattractant . Common reagents used in these reactions include PAPS for sulfation and various oxidizing agents for oxidation reactions. The major products formed from these reactions are this compound sulfate and 3-keto-petromyzonol .

Aplicaciones Científicas De Investigación

Biological Research

Petromyzonol plays a pivotal role in the spawning behavior of sea lampreys. It acts as a chemoattractant , guiding adult lampreys to suitable spawning sites. The interaction of this compound with olfactory receptors triggers a signaling cascade essential for reproductive success.

- Case Study : A study demonstrated that varying concentrations of this compound significantly influenced the migratory patterns of adult Pacific lampreys, indicating its critical role in their life cycle .

Chemical Research

In chemistry, this compound serves as a model compound for studying bile salt chemistry and reactions. Its unique structure allows researchers to explore various chemical transformations, including oxidation and reduction reactions.

- Data Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Agents |

|---|---|---|

| Oxidation | Converts hydroxyl groups to ketones or carboxylic acids | Potassium permanganate, Chromium trioxide |

| Reduction | Converts sulfate groups back to hydroxyl groups | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Sulfate group can be replaced with other functional groups | Sodium azide, Thiolates |

Environmental Applications

The use of this compound and its derivatives extends into environmental science, particularly in the management of invasive species like the sea lamprey. Researchers are investigating its potential as a biopesticide to control lamprey populations in freshwater ecosystems.

Mecanismo De Acción

Petromyzonol exerts its effects primarily through its role as a pheromone. The compound binds to specific receptors in the olfactory system of sea lampreys, triggering a series of molecular events that lead to the detection and response to the pheromone. The molecular targets involved in this process include olfactory receptors and downstream signaling pathways that regulate the behavior of the lampreys . The binding of this compound sulfate to its receptor activates the hypothalamic-pituitary-gonadal axis, influencing reproductive behaviors .

Comparación Con Compuestos Similares

Petromyzonol is unique among bile alcohol derivatives due to its specific role as a pheromone in sea lampreys. Similar compounds include allocholic acid and 3-keto-petromyzonol, which also serve as components of the lamprey pheromone mixture . Allocholic acid is a precursor to this compound and is involved in the biosynthesis of bile acids . 3-keto-petromyzonol is a more potent chemoattractant compared to this compound . The uniqueness of this compound lies in its specific sulfation and its role in the migratory and reproductive behaviors of sea lampreys .

Actividad Biológica

Petromyzonol, specifically in its sulfated form known as this compound sulfate (PZS), is a compound derived from the sea lamprey (Petromyzon marinus). It plays a significant role in the biological activity related to the migratory behavior of lampreys, functioning primarily as a pheromone that influences reproductive and migratory patterns. This article delves into the isolation, characterization, and biological implications of this compound, supported by data tables and case studies.

1. Overview of this compound

This compound is a bile alcohol derivative that has been identified as a key component in the pheromonal communication system of sea lampreys. Its sulfated variant, this compound sulfate (PZS), has been shown to have significant olfactory activity, attracting adult lampreys to spawning sites.

2. Isolation and Characterization

The isolation of this compound and its derivatives has been achieved through various biochemical techniques, including bioassay-guided fractionation and liquid chromatography-mass spectrometry (LC-MS). Recent studies have focused on the olfactory potency of PZS and its derivatives.

2.1 Isolation Techniques

- Bioassay-Guided Fractionation : This method involves separating compounds based on their biological activity, allowing for the identification of effective pheromonal components.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This analytical technique is crucial for characterizing the molecular structure and purity of isolated compounds.

2.2 Characterization Findings

Table 1 summarizes key findings from recent studies on the olfactory activity of this compound sulfate:

| Compound | Concentration (M) | Olfactory Response (EOG) |

|---|---|---|

| This compound sulfate | Significant | |

| Petromyzonamine disulfate (PADS) | Significant | |

| Petromyzosterol disulfate (PSDS) | Moderate |

3. Biological Activity and Mechanisms

The biological activity of this compound primarily revolves around its role as a pheromone. It is involved in guiding migrating adult lampreys to their spawning grounds through olfactory signals.

3.1 Behavioral Assays

Behavioral assays have demonstrated that both this compound and its sulfated forms elicit strong olfactory responses in adult lampreys, leading to increased attraction towards sources emitting these compounds.

- Case Study : A study conducted in controlled laboratory settings showed that adult sea lampreys were significantly more likely to navigate toward water infused with PZS compared to control conditions without the pheromone .

3.2 Olfactory Receptor Interaction

Research indicates that this compound interacts with specific olfactory receptors in lampreys, triggering behavioral responses linked to migration and mating. Cross-adaptation studies have shown that different sulfated steroids are detected by independent receptor sites, highlighting the complexity of olfactory signaling in these organisms .

4. Implications for Lamprey Management

Understanding the biological activity of this compound has significant implications for managing sea lamprey populations, particularly in invasive contexts where they threaten native fish species.

4.1 Pheromone Traps

Utilizing synthetic versions of this compound and its derivatives can enhance trapping methods for controlling lamprey populations. Research has indicated that traps baited with synthesized pheromones effectively attract and capture migrating adults .

5. Conclusion

This compound, particularly in its sulfated form, plays a crucial role in the migratory behavior of sea lampreys through its action as a pheromone. The ongoing research into its isolation, characterization, and biological activity not only enhances our understanding of lamprey ecology but also provides valuable insights for management strategies aimed at controlling invasive populations.

6. References

- Isolation and biological activity studies on this compound have been reported extensively in journals such as Annals of the New York Academy of Sciences and Biomeditsinskaya Khimiya.

- The role of this compound sulfate in olfactory signaling has been documented in various research articles focusing on marine biology and pharmacology .

Propiedades

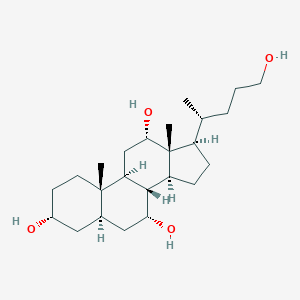

IUPAC Name |

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,25-28H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSROUVLRAQRBY-JLIFGLSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is petromyzonol and what is its primary function?

A1: this compound is a bile alcohol primarily found in lampreys, a group of ancient jawless fish. It is most notably recognized for its role as a key component in the pheromone communication system of lampreys, particularly the sea lamprey [, , ].

Q2: How does this compound act as a pheromone?

A2: this compound itself is not the primary active pheromone. It is typically found as a sulfate ester, this compound sulfate (PZS). Larval lampreys release PZS into the water, which attracts migratory adults back to streams for spawning [, , ].

Q3: Are there other forms of this compound with pheromonal activity?

A3: Yes, another important derivative is 3-keto this compound sulfate (3kPZS). This compound is a major component of the sex pheromone released by male sea lampreys to attract ovulating females [, , , , ].

Q4: How do lampreys detect this compound sulfate and its derivatives?

A4: Lampreys possess a highly sensitive olfactory system capable of detecting extremely low concentrations of PZS and 3kPZS in the water. Electro-olfactogram (EOG) recordings show that these compounds elicit strong responses from the olfactory epithelium of lampreys [, , ].

Q5: What are the downstream effects of this compound sulfate and 3kPZS on lamprey behavior?

A5: PZS guides migratory adults towards spawning streams [, , ], while 3kPZS induces search and preference behaviors in ovulating females, guiding them towards males ready for spawning [, , ].

Q6: Does this compound sulfate interact with other compounds to elicit behavioral responses?

A6: Research suggests that PZS can act as a pheromone antagonist, modulating the attractiveness of 3kPZS. This interaction allows female lampreys to discriminate between larval odors and the male sex pheromone, preventing them from being misled towards larval habitats during mate search [, ].

Q7: Are there any observed effects of this compound derivatives on the lamprey nervous system?

A7: Yes, exposure to 3kPZS has been linked to changes in neurotransmitter levels within the lamprey brain. Studies suggest that 3kPZS can modulate serotonin (5-HT) concentrations in a sex- and brain region-dependent manner, potentially influencing behavioral responses [].

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C24H44O4 and a molecular weight of 396.62 g/mol.

Q9: How is this compound sulfate (PZS) structurally different from this compound?

A9: PZS is a sulfate ester of this compound, meaning a sulfate group (SO3) is attached to the this compound molecule. This modification significantly impacts its water solubility and pheromonal activity.

Q10: How are this compound and its derivatives typically identified and quantified?

A10: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used to identify and quantify this compound and its sulfated derivatives in biological samples and water [, , , ].

Q11: What other analytical techniques are employed in this compound research?

A11: Electro-olfactogram (EOG) recording is used to measure the olfactory sensitivity of lampreys to this compound derivatives, providing insights into their pheromonal potency and the specificity of olfactory receptors [, , , , ].

Q12: What are the potential applications of this compound research?

A12: Understanding the pheromone communication system of lampreys, particularly the invasive sea lamprey, has significant implications for their control and management. Synthetic pheromones could be utilized to manipulate lamprey behavior, potentially disrupting spawning, improving trapping efficiency, or guiding them away from sensitive habitats [, , , ].

Q13: What are some challenges associated with developing pheromone-based control strategies for lampreys?

A13: Challenges include synthesizing sufficient quantities of pheromone components, understanding the long-term effects of pheromone application in the environment, and ensuring the target specificity of the pheromones to minimize impacts on non-target species [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.